![molecular formula C15H18INS B14353950 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide CAS No. 90158-95-5](/img/structure/B14353950.png)
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and a sulfanyl group attached to a methylphenyl group The iodide ion serves as the counterion to balance the positive charge on the pyridinium ion
准备方法
The synthesis of 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridinium Ion: The starting material, 4-methylpyridine, is methylated using methyl iodide to form 1-methyl-4-methylpyridinium iodide.
Attachment of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be achieved through a nucleophilic substitution reaction where the 4-methylphenyl group is reacted with a suitable sulfanyl donor, such as thiophenol, under basic conditions.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or cyanides, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides (e.g., chloride, bromide), cyanides.
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridinium salts.
科学研究应用
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a precursor for other pyridinium-based compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as ionic liquids and catalysts for various chemical processes.
作用机制
The mechanism by which 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide exerts its effects depends on its interaction with molecular targets. The positively charged pyridinium ion can interact with negatively charged biological molecules, such as DNA or proteins, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
相似化合物的比较
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-4-{2-[(4-chlorophenyl)sulfanyl]ethyl}pyridin-1-ium iodide: This compound has a chlorophenyl group instead of a methylphenyl group, which may affect its reactivity and biological activity.
1-Methyl-4-{2-[(4-methoxyphenyl)sulfanyl]ethyl}pyridin-1-ium iodide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
1-Methyl-4-{2-[(4-nitrophenyl)sulfanyl]ethyl}pyridin-1-ium iodide: The nitro group can introduce additional reactivity, such as participation in redox reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
90158-95-5 |
|---|---|
分子式 |
C15H18INS |
分子量 |
371.3 g/mol |
IUPAC 名称 |
1-methyl-4-[2-(4-methylphenyl)sulfanylethyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18NS.HI/c1-13-3-5-15(6-4-13)17-12-9-14-7-10-16(2)11-8-14;/h3-8,10-11H,9,12H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
ZZZLESYBXKKXIN-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)SCCC2=CC=[N+](C=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


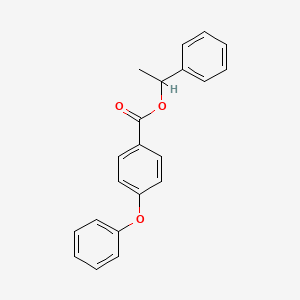
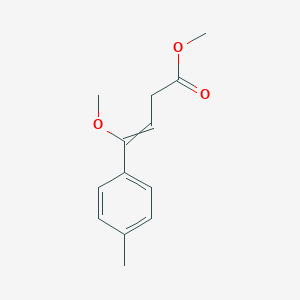
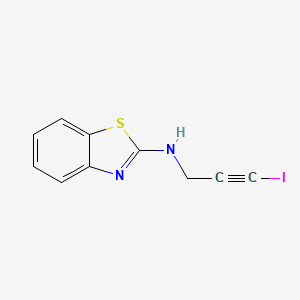
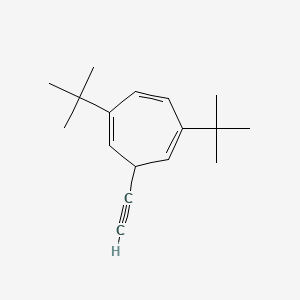
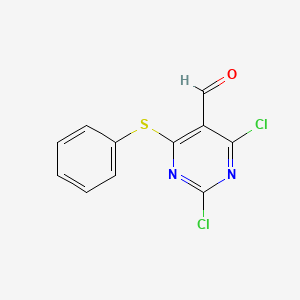

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
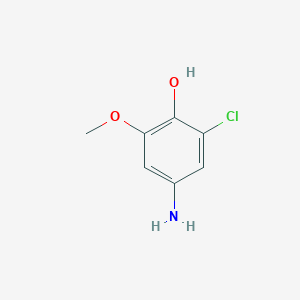
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)

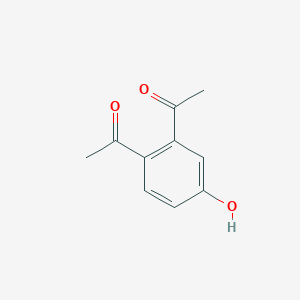
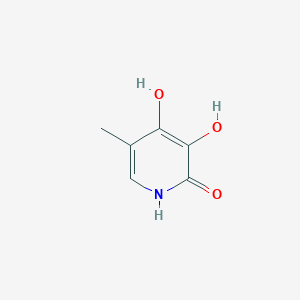
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)

